O-(3-methylbutyl) carbonodithioate
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Overview
Description
O-(3-methylbutyl) carbonodithioate is an organic compound with the molecular formula C6H11OS2. It is a member of the carbonodithioate family, which are esters of carbonodithioic acid. This compound is known for its applications in various industrial processes, particularly in mining and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-methylbutyl) carbonodithioate typically involves the reaction of carbon disulfide with an alcohol, in this case, 3-methylbutanol, in the presence of a base. The reaction can be represented as follows:
CS2+C5H12O→C6H11OS2
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of aqueous solutions and is often conducted at elevated temperatures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
O-(3-methylbutyl) carbonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbonodithioates depending on the nucleophile used.
Scientific Research Applications
O-(3-methylbutyl) carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is widely used as a flotation agent in the mining industry to aid in the separation of minerals
Mechanism of Action
The mechanism of action of O-(3-methylbutyl) carbonodithioate involves its ability to form strong bonds with metal ions and other electrophilic centers. This property makes it effective in processes like mineral flotation, where it binds to metal surfaces and aids in their separation from ores. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- O-(2-methylbutyl) carbonodithioate
- O-butyl S-(1-chloroethyl) carbonodithioate
Comparison
O-(3-methylbutyl) carbonodithioate is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Compared to O-(2-methylbutyl) carbonodithioate, it has a different branching in the alkyl chain, which can affect its reactivity and interactions with other molecules. O-butyl S-(1-chloroethyl) carbonodithioate, on the other hand, has a chlorine atom that significantly alters its chemical behavior and applications .
Properties
CAS No. |
44844-43-1 |
---|---|
Molecular Formula |
C6H11OS2- |
Molecular Weight |
163.3 g/mol |
IUPAC Name |
3-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
CONMNFZLRNYHIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC(=S)[S-] |
Origin of Product |
United States |
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